REACTION_CXSMILES
|
[CH2:1]([C:8]1[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)O.II.[I:21]([O-])(=O)=O.[Na+].I([O-])(=O)(=O)=O.[Na+]>C(O)(=O)C>[I:21][C:5]1[CH:4]=[CH:3][C:2]([CH2:1][C:8]2[CH:13]=[CH:12][N:11]=[CH:10][CH:9]=2)=[CH:7][CH:6]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C1=CC=NC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
3.53 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
2.99 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
1.17 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)[O-].[Na+]
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.15 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
DISTILLATION
|
Details
|
After the distillation under reduced pressure, water
|
Type
|
ADDITION
|
Details
|
was added to the residue, which
|
Type
|
WASH
|
Details
|
was washed with dichloromethane
|
Type
|
ADDITION
|
Details
|
After the addition of 1 N aqueous sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
followed by the extraction with dichloromethane twice
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by the silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(CC2=CC=NC=C2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |